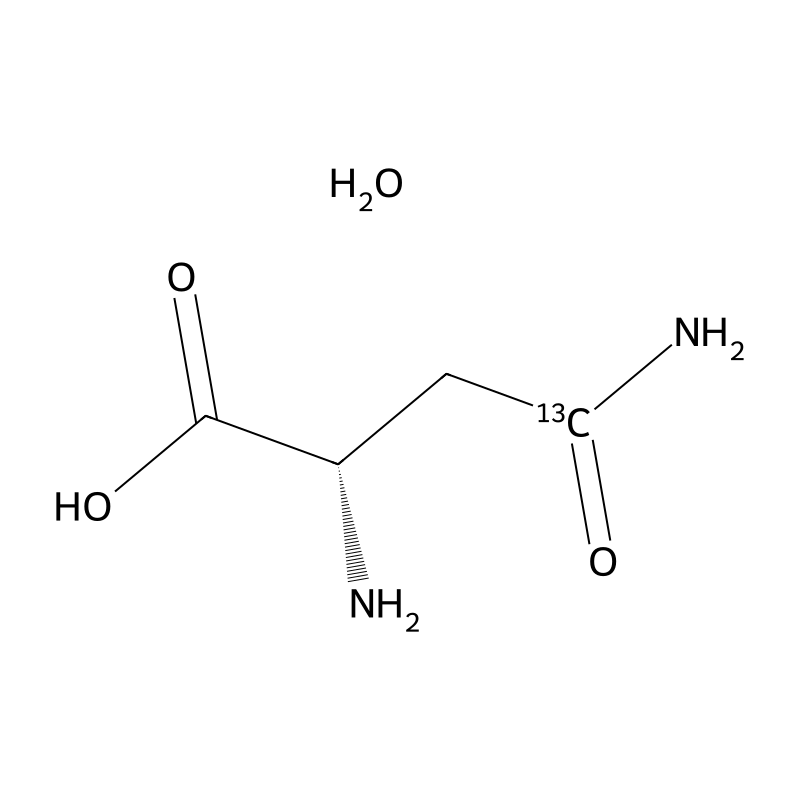L-Asparagine-4-13C monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biochemistry and Metabolism
L-aspartic acid plays a vital role in cellular metabolism. It acts as an intermediate in the urea cycle, which is essential for removing excess nitrogen from the body. Additionally, it participates in the biosynthesis of other important amino acids, such as asparagine and arginine [1].
Here are some sources for further reading:
- [1] "Aspartic Acid" on National Center for Biotechnology Information (.gov) website: National Center for Biotechnology Information: )
Potential Therapeutic Applications
Research is ongoing to explore the potential therapeutic applications of L-aspartic acid. Here are two promising areas:
Neurotransmission
L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system. Studies are investigating its role in neurological disorders and potential therapeutic uses [2].
Cancer treatment
Aspartic acid metabolism is altered in cancer cells. Research is underway to understand how this alteration can be targeted for cancer treatment [3].
L-Asparagine-4-13C monohydrate is a stable, non-essential alpha-amino acid with the molecular formula CHNO·HO. It plays a crucial role in protein synthesis and is involved in various metabolic processes. Asparagine contains an alpha-amino group, an alpha-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid. This compound is particularly noted for its incorporation of the carbon-13 isotope at the fourth carbon position, making it valuable for metabolic studies and tracing experiments in biochemical research .
- Hydrolysis: It can be hydrolyzed to aspartate by the enzyme asparaginase, which is significant in nitrogen metabolism.
- Transamination: The amino group can be transferred to keto acids, forming other amino acids.
- Deamidation: Under certain conditions, L-asparagine can lose its amide group to form aspartic acid and ammonia.
These reactions are essential for understanding nitrogen metabolism and amino acid interconversion in biological systems .
L-Asparagine plays several critical roles in biological systems:
- Protein Synthesis: It is incorporated into proteins during translation, contributing to the structure and function of enzymes and structural proteins.
- Cellular Metabolism: Asparagine serves as a nitrogen donor in the biosynthesis of other amino acids and nucleotides.
- Neurotransmitter Function: It acts as a precursor for neurotransmitters, influencing neuronal signaling pathways.
Additionally, L-asparagine's unique properties allow it to participate in post-translational modifications such as glycosylation, which affects protein stability and function .
L-Asparagine can be synthesized through various methods:
- Biosynthesis: In humans, it is synthesized from aspartate via the enzyme asparagine synthetase using glutamine as a nitrogen source.
- Chemical Synthesis: It can also be synthesized through chemical methods involving the reaction of ammonium carbonate with malic acid or through the hydrolysis of aspartic acid derivatives .
- Isotope Labeling: For L-Asparagine-4-13C monohydrate, isotopic labeling can be achieved during biosynthesis or through specific
L-Asparagine-4-13C monohydrate has several applications:
- Metabolic Studies: Its isotopic labeling makes it useful for tracing metabolic pathways in research.
- Protein Production: Employed in cell culture media for the production of recombinant proteins and monoclonal antibodies.
- Nutritional Supplementation: Used in formulations aimed at enhancing athletic performance or recovery due to its role in protein metabolism .
Research on L-Asparagine interactions includes:
- Metal Ion Complexation: Studies have shown that L-asparagine can form complexes with metal ions such as iron(III), affecting its crystallization properties and stability under varying temperatures .
- Enzyme Interaction: Its interactions with various enzymes highlight its role in metabolic pathways, particularly those involving nitrogen metabolism.
Such studies are crucial for understanding how L-asparagine functions within biological systems and its potential therapeutic applications .
L-Asparagine shares similarities with several other amino acids. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Aspartic Acid | CHNO | Directly involved in neurotransmission; acidic nature. |
| Glutamine | CHNO | Precursor to L-asparagine; plays a role in immune function. |
| Serine | CHNO | Contains a hydroxyl group; important for phosphorylation. |
L-Asparagine's unique side chain structure allows it to participate in specific biochemical pathways that are distinct from those of similar compounds. Its ability to form hydrogen bonds enhances its role in protein structure stabilization .








